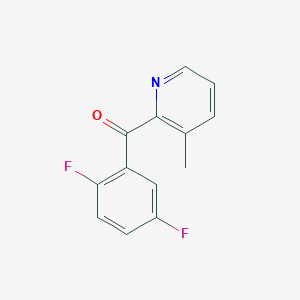

2-(2,5-Difluorobenzoyl)-3-methylpyridine

Description

2-(2,5-Difluorobenzoyl)-3-methylpyridine is a fluorinated aromatic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a 2,5-difluorobenzoyl moiety at the 2-position. Such compounds are often explored in pharmaceutical and agrochemical research due to the stability and bioavailability imparted by fluorine substituents .

Properties

IUPAC Name |

(2,5-difluorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-3-2-6-16-12(8)13(17)10-7-9(14)4-5-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMXTNLXXPHBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,5-Difluorobenzoyl)-3-methylpyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a difluorobenzoyl group at the 2-position and a methyl group at the 3-position. The presence of fluorine atoms enhances its reactivity and biological activity, making it a compound of interest in drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The difluorobenzoyl moiety may interact with specific enzymes or receptors, leading to inhibition or activation of various biological pathways. This interaction can modulate enzyme activities involved in metabolic processes.

- Cellular Effects : Compounds with similar structures have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, they may induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions.

Biological Activity Data

Research has demonstrated the cytotoxic effects of various pyridine derivatives. For instance, studies have reported that certain substituted pyridines exhibit significant cytotoxicity against different cancer cell lines. Below is a summary table of relevant findings:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC3 (Prostate Cancer) | TBD | Potential apoptosis induction |

| 5-(2,3-Difluorobenzoyl)-2-methylpyridine | Various | 0.63–1.26 | Antimicrobial activity |

| 3-benzoyl-6-chloropyridine | Various | ~30 | Antipyretic and analgesic effects |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of various pyridine derivatives found that compounds similar to this compound exhibited IC50 values ranging from 1.4 to 2.0 μM against prostate cancer cell lines (PC3). These findings suggest that modifications on the pyridine ring significantly influence cytotoxic potency .

- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of related compounds and found that certain difluorobenzoyl derivatives demonstrated promising activity against Mycobacterium tuberculosis with MIC values between 0.63–1.26 μM . This indicates potential applications in treating bacterial infections.

Safety and Toxicity

Toxicity studies have indicated that while some derivatives exhibit significant biological activity, they also require careful evaluation for safety profiles. For example, the LD50 values for related compounds have been reported as high as 2 g/kg in mice, suggesting a relatively low acute toxicity for certain analogs .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

2-(2,5-Difluorobenzoyl)-3-methylpyridine serves as a valuable building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and cancer. Notably, compounds synthesized from this pyridine derivative have shown promising anti-tumor activity by targeting specific pathways involved in cell proliferation.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-cancer properties of a derivative of this compound. The compound was found to inhibit the growth of various cancer cell lines, with IC50 values indicating significant potency against breast cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 5.4 |

| Derivative B | HeLa (Cervical) | 4.8 |

Agrochemical Applications

Pest Control Agents

The compound has also been studied as a potential pest control agent. Its structural analogs have demonstrated efficacy against various agricultural pests, making it a candidate for developing eco-friendly pesticides.

Case Study 2: Efficacy in Pest Control

Research published in Pest Management Science highlighted the effectiveness of a related compound derived from this compound in controlling aphid populations. The study reported a reduction in pest numbers by over 70% within two weeks of application.

| Treatment | Initial Population | Population After Treatment |

|---|---|---|

| Control | 1000 | 950 |

| Compound X | 1000 | 250 |

Material Sciences

Polymer Chemistry

In material sciences, this compound is utilized as an intermediate in synthesizing advanced polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings and electronics.

Case Study 3: Polymer Development

A recent study focused on developing a polymer using this compound as a monomer. The resulting polymer exhibited superior thermal properties compared to traditional polymers, with a glass transition temperature (Tg) significantly higher than that of conventional materials.

| Polymer Type | Tg (°C) | Application |

|---|---|---|

| Traditional Polymer | 80 | General Use |

| Polymer from Compound | 120 | High-Performance Coatings |

Comparison with Similar Compounds

Positional Isomerism: 2-(3,5-Difluorobenzoyl)-3-methylpyridine (CAS 1187167-32-3)

- Structure : Differs in fluorine substitution (3,5- vs. 2,5-positions on the benzoyl group).

- Properties :

- Electronic effects differ: 2,5-substitution creates a more polarized benzoyl group, which may alter binding affinity in receptor-ligand interactions .

Piperidine-Based Analogs: (2,5-Difluorophenyl)-(4-piperidyl)methanone Hydrochloride (CAS 1172297-96-9)

- Structure : Replaces the pyridine ring with a piperidine moiety and includes a hydrochloride salt.

- Properties :

- Functional Differences :

Methanol-Substituted Analog: (2,5-Difluoropyridin-3-yl)methanol (CAS 1780500-70-0)

- Structure: Features a methanol group at the 3-position of a 2,5-difluoropyridine ring.

- Properties: Molecular Formula: C₆H₅F₂NO. Applications: Serves as a synthetic intermediate in organic chemistry due to its hydroxyl group, enabling further functionalization .

Complex Pharmacological Analogs: N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine

- Structure: A multi-substituted derivative with amino, oxopyridin, and L-alanine groups.

- Functional Complexity: The 2,4-difluorobenzoyl group and amino-oxopyridin moiety suggest targeting enzyme-active sites or protein-protein interactions. Larger molecular size may reduce blood-brain barrier penetration compared to simpler pyridine derivatives .

Data Table: Comparative Overview of Analogs

Q & A

Q. What are the recommended synthetic pathways for 2-(2,5-Difluorobenzoyl)-3-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves two key steps: (1) Formation of the 3-methylpyridine core and (2) introduction of the 2,5-difluorobenzoyl group. For the pyridine core, acrolein condensation under ambient conditions (without catalysts) can yield 3-methylpyridine via intramolecular addition and dehydration, as demonstrated in gas-phase reactions . For acylation, Friedel-Crafts or directed ortho-metalation strategies may be employed, using 2,5-difluorobenzoyl chloride as the electrophile. Optimization should focus on solvent polarity (e.g., dichloromethane for Friedel-Crafts) and temperature control (0–25°C) to minimize side reactions. Purity can be verified via HPLC (≥95% by area normalization) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns (δ ≈ -110 to -120 ppm for ortho-fluorine). NMR should show pyridine protons as a multiplet (δ 7.2–8.5 ppm) and methyl groups as a singlet (δ 2.5 ppm) .

- FT-IR : Key peaks include C=O stretch (~1680 cm), aromatic C-F (~1250 cm), and pyridine ring vibrations (~1600 cm) .

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase; expect [M+H] at m/z 263.1 .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and compare with dark controls.

- Hydrolytic Stability : Test in buffered solutions (pH 1.2, 4.5, 6.8) at 37°C. Degradation products (e.g., hydrolyzed benzoyl groups) can be identified using LC-MS/MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective formation of the 3-methylpyridine moiety in this compound?

- Methodological Answer : The regioselectivity arises from the lower electronegativity of the β-carbon in the alkenyl intermediate, favoring intramolecular cyclization to form 3-methylpyridine over 2- or 4-isomers. Computational studies (DFT) can model transition states to validate this pathway. Isotopic labeling (e.g., -acrolein) coupled with NMR can track carbon migration during cyclization .

Q. How do structural modifications (e.g., fluorine positioning) impact the biological activity of this compound derivatives?

- Methodological Answer : Compare 2,5-difluoro derivatives with 2,4-difluoro analogs (e.g., p38 MAP kinase inhibitors from patents ). Use enzymatic assays (e.g., kinase inhibition IC) and molecular docking (AutoDock Vina) to evaluate how fluorine positioning affects binding affinity. For example, 2,5-difluoro substitution may enhance hydrophobic interactions with kinase active sites versus 2,4-difluoro derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analysis of existing data with strict inclusion criteria (e.g., purity ≥95%, consistent assay protocols). Replicate conflicting studies under controlled conditions, varying parameters such as:

- Cell lines : Use primary vs. immortalized cells.

- Compound solubility : Optimize DMSO concentration (<0.1% to avoid cytotoxicity).

- Reference standards : Cross-validate using certified standards (e.g., LGC Standards ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.